molecular formula C17H14N2O5 B2730502 1-([2,2'-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea CAS No. 2034252-99-6

1-([2,2'-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea

Cat. No.: B2730502
CAS No.: 2034252-99-6
M. Wt: 326.308
InChI Key: IUBYVWIEWSGBPJ-UHFFFAOYSA-N
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Description

1-([2,2’-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea is a synthetic organic compound characterized by its unique structure, which includes bifuran and benzodioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea typically involves the following steps:

    Formation of the Bifuran Moiety: The bifuran component can be synthesized through a palladium-catalyzed coupling reaction between 2-furylboronic acid and 5-bromofuran.

    Synthesis of Benzodioxole Derivative: The benzodioxole part is often prepared via a condensation reaction involving catechol and formaldehyde, followed by cyclization.

    Urea Formation: The final step involves the reaction of the bifuran and benzodioxole derivatives with an isocyanate to form the urea linkage under mild conditions, typically in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-([2,2’-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the urea group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, especially at the positions ortho to the methylene bridge, using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Brominated or nitrated benzodioxole derivatives.

Scientific Research Applications

1-([2,2’-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which 1-([2,2’-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea exerts its effects involves:

    Molecular Targets: The compound targets DNA, forming strong π-π stacking interactions with the base pairs, leading to DNA condensation and inhibition of replication.

    Pathways Involved: It induces apoptosis through the activation of caspase pathways and the promotion of DNA fragmentation.

Comparison with Similar Compounds

    1-(Furan-2-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea: Similar structure but lacks the bifuran moiety.

    1-([2,2’-Bifuran]-5-ylmethyl)-3-(phenyl)urea: Similar bifuran structure but with a phenyl group instead of benzodioxole.

This comprehensive overview highlights the significance of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea in scientific research and its potential for future applications

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c20-17(19-11-3-5-14-16(8-11)23-10-22-14)18-9-12-4-6-15(24-12)13-2-1-7-21-13/h1-8H,9-10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBYVWIEWSGBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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